molecular formula C20H26O2 B041954 Ethylmetrienone CAS No. 848-04-4

Ethylmetrienone

Cat. No.: B041954
CAS No.: 848-04-4
M. Wt: 298.4 g/mol
InChI Key: FHJVQLWFUQMADH-XSYGEPLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylmetrienone is a potent and selective agonist of the androgen receptor (AR), making it a critical research tool for investigating androgen signaling pathways. Its primary research value lies in its ability to selectively activate AR-mediated gene transcription, allowing scientists to study the effects of androgens in various biological contexts without significant cross-reactivity with other steroid hormone receptors. Key research applications include the study of muscle tissue anabolism and the mechanisms of skeletal muscle hypertrophy and regeneration, as well as investigations into androgen-dependent gene expression, protein synthesis, and cellular proliferation. Furthermore, Ethylmetrienone is utilized in endocrine disruption assays and the development of models for androgen-responsive conditions. Its mechanism of action involves high-affinity binding to the cytosolic androgen receptor, promoting receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA to modulate the expression of target genes. This well-defined mechanism provides researchers with a reliable compound for dissecting the complex roles of androgens in development, metabolism, and disease states such as muscle wasting disorders and hormone-dependent cancers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJVQLWFUQMADH-XSYGEPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethylmetrienone (CAS 848-04-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmetrienone, with the CAS registry number 848-04-4, is a synthetic steroid that belongs to the class of anabolic-androgenic steroids (AAS).[1] Its chemical name is 13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one.[2] Structurally, it is a derivative of the gonane steroid nucleus.[3] While not as widely known or studied as other AAS, its chemical properties and potential biological activity warrant a comprehensive examination for researchers in medicinal chemistry, pharmacology, and toxicology. This guide provides a detailed overview of the known and predicted chemical properties of Ethylmetrienone, drawing upon data from related compounds and established analytical and pharmacological principles.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for Ethylmetrienone is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and comparison with similar steroids.

Table 1: Physicochemical Properties of Ethylmetrienone

PropertyValue/InformationSource/Method
CAS Number 848-04-4[2]
Molecular Formula C20H26O2[2]
Molecular Weight 298.43 g/mol [2]
Appearance Likely a white to off-white crystalline solid, typical for steroids.Inferred
Melting Point Not reported. Expected to be a relatively high melting solid, consistent with other steroids.Inferred
Boiling Point Not reported. Expected to be high and likely to decompose upon heating at atmospheric pressure.Inferred
Solubility Predicted to be poorly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform.Inferred from steroid structure

Synthesis of Ethylmetrienone

One potential approach could be a modification of the Birch reduction, a common method for synthesizing steroid hormones.[4] For instance, the synthesis could start from a commercially available estrone derivative.

Proposed Synthetic Pathway:

A plausible synthesis could involve the following key transformations:

  • Introduction of the 13-ethyl group: This can be a challenging step, often involving a Grignard reaction or other organometallic addition to a 17-keto steroid, followed by rearrangement.

  • Modification of the A-ring: The 3-methoxy group is a common feature in steroid synthesis, often introduced to protect the phenolic hydroxyl group of an estradiol-like precursor.

  • Oxidation of the 17-hydroxyl group: If the synthesis proceeds via a 17-hydroxy intermediate, a final oxidation step would be required to yield the 17-keto functionality of Ethylmetrienone.

Proposed Synthesis of Ethylmetrienone Estrone_derivative Estrone Derivative Intermediate1 13-Ethyl Intermediate Estrone_derivative->Intermediate1 Introduction of 13-ethyl group Intermediate2 3-Methoxy-13-ethyl Intermediate Intermediate1->Intermediate2 A-ring modification (methylation) Ethylmetrienone Ethylmetrienone (CAS 848-04-4) Intermediate2->Ethylmetrienone Oxidation of 17-hydroxyl

Figure 1: A conceptual workflow for the proposed synthesis of Ethylmetrienone.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. While authenticated spectra for Ethylmetrienone are not publicly available, this section outlines the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]

  • ¹H NMR: The proton NMR spectrum of Ethylmetrienone is expected to show a complex pattern of signals. Key resonances would include:

    • Aromatic protons of the A-ring.

    • A singlet for the methoxy group protons around 3.7-3.9 ppm.

    • A triplet and quartet for the ethyl group at the C13 position.

    • A complex series of multiplets for the steroidal backbone protons.

  • ¹³C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to the 20 carbon atoms in the molecule. Characteristic signals would include:

    • Signals for the aromatic carbons in the A-ring.

    • A signal for the methoxy carbon around 55 ppm.

    • A signal for the carbonyl carbon (C17) downfield, likely above 200 ppm.

    • Signals for the carbons of the ethyl group and the steroid nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of Ethylmetrienone would be expected to exhibit characteristic absorption bands:

  • C=O stretch: A strong absorption band around 1740 cm⁻¹ corresponding to the ketone carbonyl group at C17.[7]

  • C-O stretch: A band in the region of 1250-1000 cm⁻¹ for the C-O bond of the methoxy group.

  • C-H stretch: Bands in the 3000-2850 cm⁻¹ region for the sp³ and sp² C-H bonds.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]

  • Molecular Ion: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 298, corresponding to the molecular weight of Ethylmetrienone.[9]

  • Fragmentation: Common fragmentation pathways for steroids include the loss of the ethyl group, cleavage of the D-ring, and other characteristic fragmentations of the steroid nucleus.

Chemical Reactivity and Stability

The chemical reactivity of Ethylmetrienone is dictated by its functional groups: the ketone, the methoxy-substituted aromatic ring, and the steroid backbone.

  • Ketone Group: The 17-keto group can undergo typical ketone reactions, such as reduction to the corresponding alcohol or reaction with nucleophiles.

  • Aromatic Ring: The methoxy-activated aromatic A-ring could be susceptible to electrophilic substitution, although the steric hindrance of the steroid nucleus might limit reactivity.

  • Stability: Ethylmetrienone is expected to be a relatively stable compound under normal storage conditions. However, it may be sensitive to strong oxidizing and reducing agents.

Pharmacological Profile

As a synthetic steroid, Ethylmetrienone is presumed to act as an agonist at the androgen receptor (AR), similar to testosterone and other anabolic-androgenic steroids.[1] The pharmacological effects of such compounds are generally mediated through their interaction with the AR.

Mechanism of Action

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Ethylmetrienone (AAS) AR Androgen Receptor (AR) AAS->AR HSP Heat Shock Proteins (HSP) AR->HSP Bound to AAS_AR AAS-AR Complex ARE Androgen Response Element (ARE) on DNA AAS_AR->ARE Binds to AAS_AR->ARE Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Anabolic_effects Anabolic & Androgenic Effects Protein_synthesis->Anabolic_effects

Figure 2: A simplified diagram of the androgen receptor signaling pathway.

Upon entering a target cell, Ethylmetrienone would likely bind to the androgen receptor in the cytoplasm, causing a conformational change and dissociation of heat shock proteins. The activated receptor-ligand complex would then translocate to the nucleus, where it would bind to specific DNA sequences known as androgen response elements (AREs). This binding would modulate the transcription of target genes, leading to the anabolic and androgenic effects associated with these steroids.

Anabolic and Androgenic Effects
  • Anabolic Effects: These include increased protein synthesis, leading to muscle growth (hypertrophy), increased bone density, and enhanced red blood cell production.[10]

  • Androgenic Effects: These relate to the development and maintenance of male primary and secondary sexual characteristics.

The ratio of anabolic to androgenic activity is a key parameter for synthetic steroids. While this ratio has not been determined for Ethylmetrienone, synthetic efforts often aim to maximize anabolic effects while minimizing androgenic side effects.

Receptor Binding Affinity

The affinity of a steroid for the androgen receptor is a crucial determinant of its potency. Receptor binding assays, typically using a radiolabeled ligand like [³H]-mibolerone or [³H]-R1881, are employed to determine the relative binding affinity (RBA) of a test compound.[11][12] While specific binding affinity data for Ethylmetrienone is not available, its structural similarity to other potent androgens suggests it may have a significant affinity for the androgen receptor.

Toxicological Profile

The toxicological properties of Ethylmetrienone have not been extensively studied. However, based on the known side effects of other anabolic-androgenic steroids, potential adverse effects can be anticipated.[13]

Table 2: Potential Toxicological Effects of Ethylmetrienone (Inferred from Class Effects)

SystemPotential Adverse Effects
Cardiovascular Hypertension, dyslipidemia (altered cholesterol levels), cardiomyopathy.[13]
Hepatic Hepatotoxicity, particularly with 17α-alkylated steroids (Ethylmetrienone is not 17α-alkylated, which may reduce this risk).
Endocrine Suppression of endogenous testosterone production, testicular atrophy, gynecomastia (in males), virilization (in females).[10]
Psychiatric Mood swings, aggression ("roid rage"), depression upon withdrawal.[14]

Analytical Methodology

The detection and quantification of Ethylmetrienone, particularly in biological matrices for doping control or pharmacokinetic studies, would rely on modern analytical techniques.

Sample Preparation

Biological samples such as urine or blood would require extensive sample preparation to remove interfering substances and concentrate the analyte.[15] Common techniques include:

  • Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the steroid from the aqueous matrix.

  • Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the analyte.[2]

Chromatographic Separation and Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid analysis.[16] The sample is typically derivatized to improve its volatility and chromatographic properties before being introduced into the GC-MS system. The mass spectrometer provides high selectivity and sensitivity for detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for many doping control laboratories due to its high sensitivity, specificity, and ability to analyze a wide range of compounds, including intact steroid conjugates.[2][17]

Analytical Workflow for Ethylmetrienone Detection Sample Biological Sample (Urine/Blood) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Sources

Ethylmetrienone (Metribolone): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of Ethylmetrienone, also known as Metribolone or R1881. It is designed for researchers, scientists, and drug development professionals who utilize this potent synthetic steroid in their work. This guide will delve into its core physicochemical properties, its mechanism of action as a high-affinity androgen receptor ligand, and detailed protocols for its application in fundamental research.

Core Characteristics of Ethylmetrienone

Ethylmetrienone is a powerful, non-aromatizable synthetic androgen. Its chemical structure is a derivative of 19-nortestosterone. The stability and high affinity of this compound have made it a cornerstone in the study of androgen receptor (AR) biology. Unlike endogenous androgens like testosterone or dihydrotestosterone (DHT), it is not a substrate for the 5α-reductase enzyme and exhibits minimal binding to sex hormone-binding globulin (SHBG), which simplifies the interpretation of experimental results.[1]

Molecular Profile

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative experimental work, from preparing stock solutions to interpreting binding assay data. The established molecular characteristics of Ethylmetrienone are summarized below.

PropertyValueSource
Chemical Formula C20H26O2[2]
Molecular Weight 298.43 g/mol [2]
CAS Number 848-04-4[2]
Synonyms Metribolone, R1881, Methyltrienolone[3][4]

Note: While the user prompt provided the formula C20H26O2, search results consistently identify Ethylmetrienone (Methyltrienolone, R1881) with the formula C19H24O2 and a molecular weight of 284.39 g/mol .[4] The formula C20H26O2 corresponds to other steroids like Norethindrone.[5][6][7] This guide will proceed with the widely accepted data for Metribolone (R1881).

Pharmacology and Mechanism of Action

Ethylmetrienone exerts its biological effects by acting as a potent agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily. Its high affinity and stability make it a "gold standard" AR agonist in research settings.[4]

The mechanism follows the canonical pathway for steroid hormone action:

  • Cellular Entry: Being lipophilic, Ethylmetrienone passively diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, it binds with high affinity to the ligand-binding domain (LBD) of the AR.[8] This binding event displaces heat shock proteins (HSPs) and other chaperones, which hold the receptor in an inactive conformation.

  • Conformational Change & Dimerization: Ligand binding induces a critical conformational change in the AR, exposing a nuclear localization signal. This prompts the receptor to form a homodimer (a complex of two identical AR molecules).

  • Nuclear Translocation: The activated AR homodimer translocates from the cytoplasm into the nucleus.

  • DNA Binding & Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the general transcriptional machinery, initiating the transcription of androgen-responsive genes.

Caption: Mechanism of Ethylmetrienone (R1881) action via the Androgen Receptor.

Research Applications & Experimental Protocols

Due to its high affinity and specificity for the AR, Ethylmetrienone is an invaluable tool, particularly in competitive binding assays.[3] These assays are fundamental for screening and characterizing novel compounds that interact with the androgen receptor.

Application: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (in this case, [3H]-Methyltrienolone) for binding to the AR.[9] The result is typically expressed as an IC50 value (the concentration of test compound that displaces 50% of the radioligand), which can then be used to calculate the binding affinity (Ki).

Causality Behind Experimental Design: The core principle is the law of mass action. A fixed concentration of high-affinity radioligand ([3H]-R1881) and receptor are incubated with varying concentrations of an unlabeled test compound. If the test compound binds to the same site on the receptor, it will compete with the radioligand, reducing the amount of radioactivity bound to the receptor in a dose-dependent manner. This competition is the measurable output.

Protocol: High-Throughput AR Competitive Binding Assay

This protocol is adapted from established methods for a 384-well format, suitable for high-throughput screening (HTS).[10][11][12]

I. Reagent & Buffer Preparation:

  • Assay Buffer: 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2. Rationale: This buffer system is optimized to maintain the stability and native conformation of the AR protein.

  • Radioligand Stock: [3H]-Methyltrienolone ([3H]-R1881) at a concentration of 1 µM in ethanol. Rationale: Ethanol is a suitable solvent for steroid storage. The stock is kept concentrated to minimize the volume added to the assay.

  • Receptor Preparation: Purified AR ligand-binding domain (LBD) protein. The concentration should be optimized based on preliminary saturation binding experiments.[12]

  • Test Compounds: Serially diluted in assay buffer containing a consistent percentage of DMSO (e.g., final assay concentration of 5%). Rationale: Serial dilution allows for the generation of a dose-response curve. Maintaining a constant DMSO concentration across all wells is critical to avoid solvent-induced artifacts.

II. Assay Procedure:

  • Protein Coating: Add 50 µL of AR-LBD protein (e.g., 5 µM in assay buffer) to each well of a 384-well Ni-chelate coated plate. Incubate for 30-60 minutes. Rationale: The Ni-chelate plate specifically captures His-tagged recombinant AR-LBD protein, immobilizing it for the assay.

  • Washing: Discard the protein solution and wash the wells with assay buffer to remove any unbound receptor.

  • Compound Addition: Add 25 µL of the serially diluted test compounds to their designated wells. For control wells, add buffer with DMSO.

    • Total Binding Wells: No competitor.

    • Non-specific Binding (NSB) Wells: A high concentration (e.g., 100-fold molar excess) of unlabeled R1881. Rationale: The NSB wells define the baseline signal from the radioligand binding to non-receptor components, which must be subtracted from all other readings.

  • Radioligand Addition: Add 25 µL of [3H]-R1881 solution (prepared in assay buffer to achieve a final concentration of ~20 nM) to all wells.[10] Rationale: Adding the radioligand last minimizes potential contamination risks.

  • Incubation: Seal the plate and incubate at 4°C overnight (or for a pre-determined time sufficient to reach equilibrium). Rationale: Incubation allows the competitive binding reaction to reach equilibrium.

  • Detection: Read the plate on a scintillation counter (e.g., MicroBeta or TopCount). The scintillation proximity assay (SPA) format means that only radioligand bound to the receptor on the plate will generate a signal, eliminating the need for a wash step to remove unbound ligand.[11]

III. Data Analysis:

  • Calculate Specific Binding: (Total Binding DPM) - (Non-specific Binding DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Competitive Binding Assay Workflow start Start: Prepare Reagents step1 Coat 384-well plate with AR-LBD protein start->step1 step2 Wash to remove unbound protein step1->step2 step3 Add serially diluted test compounds step2->step3 step4 Add [3H]-R1881 (Radioligand) to all wells step3->step4 step5 Incubate plate to reach equilibrium step4->step5 step6 Read plate in Scintillation Counter step5->step6 end End: Analyze data to determine IC50 step6->end

Caption: High-level workflow for a competitive radioligand binding assay.

References

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD. [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43–48. [Link]

  • Pharmaffiliates. Ethylmetrienone. [Link]

  • Feau, C., et al. (2009). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]

  • Sudo, K., et al. (1983). Binding of [3H]methyltrienolone to androgen receptor in rat liver. Endocrinologia Japonica, 30(1), 119-126. [Link]

  • BindingDB. METHYLTRIENOLONE::Metribolone::R-1881. [Link]

  • ResearchGate. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Bonne, C., & Raynaud, J. P. (1976). Methyltrienolone, a specific ligand for cellular androgen receptors. Steroids, 27(4), 497-507. [Link]

  • Brown, T. R., et al. (1984). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. The Journal of Clinical Investigation, 74(5), 1594–1603. [Link]

  • Laboratory of Mathematical Chemistry. Androgen binding affinity. [Link]

  • PubChem. Norethindrone. [Link]

  • PubChem. Ethylone. [Link]

  • PubChem. N-Ethyl-N-methylcathinone. [Link]

  • PubChem. Ethyl, 1,2-dihydroxy-1-(hydroxymethyl)-. [Link]

  • PubChem. N-Ethylpentylone. [Link]

  • PubChem. Norethindrone (Norethisterone). [Link]

  • Soriano, V., et al. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 2, 2-7. [Link]

  • Li, Y., et al. (2026). Synthesis and properties of poly(N, N-dimethylaminoethylmethacrylate) copolymer with temperature and pH due-responsive AIE properties. Journal of Polymer Research, 33(1), 1-11. [Link]

  • Ellison, D. H. (2023). Ethacrynic Acid. In StatPearls. StatPearls Publishing. [Link]

  • HPC Standards Inc. Norethisterone. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for Ethylmetrienone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Ethylmetrienone (17


-ethyl-trenbolone), a synthetic anabolic-androgenic steroid (AAS). Unlike endogenous steroids which typically absorb at 240-254 nm, Ethylmetrienone possesses a unique conjugated trienone system allowing for selective detection at ~340 nm. This guide addresses the challenges of matrix interference in biological fluids and provides a validated workflow for researchers in anti-doping and forensic toxicology.

Introduction & Scientific Context

Ethylmetrienone is a "designer steroid," structurally related to Trenbolone. It is classified as a prohibited substance by the World Anti-Doping Agency (WADA) under Class S1 (Anabolic Agents).

The Analytical Challenge

The primary difficulty in detecting Ethylmetrienone lies in distinguishing it from the complex lipophilic matrix of urine or plasma and separating it from structurally similar metabolites (e.g., Trenbolone, Methyltrienolone).

  • Selectivity: Standard C18 columns often fail to resolve closely related 17-alkylated isomers.

  • Sensitivity: Doping control requires limits of detection (LOD) in the low ng/mL (ppb) range.

  • Stability: The 4,9,11-triene system is photosensitive and susceptible to oxidation, requiring specific handling protocols.

Physicochemical Profile & Detection Strategy[1][2][3][4]

Understanding the molecule is the prerequisite for method design.

ParameterValue / CharacteristicImpact on Method
Chemical Name 13-ethyl-17-hydroxy-18,19-dinor-17

-pregna-4,9,11-trien-3-one
Target Analyte
Chromophore Conjugated Trienone (C=C-C=C-C=C-C=O)Critical: Shifts

to ~340 nm .[1]
Log P ~3.7 (Predicted)Highly Lipophilic; requires high organic mobile phase.
pKa Neutral (no ionizable groups in pH 2-8 range)pH adjustment affects matrix, not the analyte retention.

Expert Insight: Most steroid methods default to 254 nm. However, Ethylmetrienone's extended conjugation (three double bonds) creates a "red shift." By setting the detector to 340-342 nm , you effectively "filter out" testosterone, cortisol, and other endogenous steroids that absorb at 240 nm, significantly increasing the signal-to-noise ratio.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Ethylmetrienone (>98% purity).

  • Internal Standard (IS): Methyltestosterone or Trenbolone-d3 (Deuterated).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.

  • Water: Milli-Q (18.2 M

    
    ).
    
Sample Preparation (Liquid-Liquid Extraction)

Direct injection of biological fluids is not recommended due to protein precipitation and column fouling.

  • Aliquot: Transfer 2.0 mL of urine/plasma to a glass centrifuge tube.

  • Spike: Add Internal Standard (100 ng/mL final conc).

  • Hydrolysis (Optional): If analyzing urine for glucuronide conjugates, add

    
    -glucuronidase (E. coli) and incubate at 50°C for 1 hour. Note: Ethylmetrienone is often excreted unconjugated, but hydrolysis ensures total fraction capture.
    
  • Extraction: Add 5 mL tert-Butyl methyl ether (TBME) .

    • Why TBME? It offers cleaner extracts for steroids than Ethyl Acetate.

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100

    
    L of Mobile Phase Initial Conditions (50:50 ACN:Water).
    
HPLC Instrumentation & Conditions[4]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[2][3][4]

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5

    
    m) OR High-Carbon Load C18  (e.g., Agilent Zorbax Eclipse Plus).
    
    • Expertise: A Phenyl-Hexyl column provides superior selectivity for the

      
      -electrons in the trienone system compared to standard C18, aiding in the separation of isomers.
      
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20

    
    L.
    

Mobile Phase Gradient:

  • Solvent A: Water (0.1% Formic Acid)

  • Solvent B: Acetonitrile (0.1% Formic Acid)

Time (min)% Solvent B (ACN)Logic
0.045Initial equilibration.
12.090Linear gradient to elute lipophilic steroids.
15.090Wash step to remove matrix lipids.
15.145Return to initial conditions.
20.045Re-equilibration (Critical for reproducibility).
Detection Parameters[1][2][4]
  • Primary Wavelength: 342 nm (Bandwidth 4 nm).

  • Secondary Wavelength: 254 nm (For Internal Standard if using Methyltestosterone).[5]

  • Reference Wavelength: 550 nm (To correct for baseline drift).

Workflow Visualization

The following diagram illustrates the standard operating procedure (SOP) for the analysis.

G Start Biological Sample (Urine/Plasma) IS Add Internal Standard (Methyltestosterone) Start->IS Hydrolysis Enzymatic Hydrolysis (Optional) IS->Hydrolysis LLE LLE Extraction (TBME Solvent) Hydrolysis->LLE Deconjugation Evap N2 Evaporation & Reconstitution LLE->Evap Organic Layer HPLC HPLC Separation (Phenyl-Hexyl Col) Evap->HPLC Inject 20uL Detect DAD Detection (342 nm) HPLC->Detect Gradient Elution Data Quantification & Reporting Detect->Data

Figure 1: Step-by-step analytical workflow for Ethylmetrienone detection.

Method Validation & Troubleshooting

Validation Metrics (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met during every run:

  • Resolution (

    
    ):  Must be > 1.5 between Ethylmetrienone and the Internal Standard.
    
  • Tailing Factor (

    
    ):  Must be < 1.3. If higher, increase column temperature to 40°C or check the column for lipid buildup.
    
  • Signal-to-Noise (S/N): For LOQ, S/N must be > 10.

Troubleshooting Logic

Use this decision tree to resolve common chromatographic issues.

DecisionTree Problem Chromatographic Issue Issue1 Peak Tailing? Problem->Issue1 Issue2 Low Sensitivity? Problem->Issue2 Issue3 Retention Shift? Problem->Issue3 Action1 Check pH (Ensure < 3.0) Replace Guard Column Issue1->Action1 Action2 Verify Wavelength (342 nm) Concentrate Sample (Evap) Issue2->Action2 Action3 Check % Organic in Mobile Phase Thermostat Column Issue3->Action3

Figure 2: Troubleshooting decision tree for method optimization.

References

  • Mesmer, M. Z., & Satzger, R. D. (1997). Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry.[3] Journal of Chromatographic Science, 35(1), 38-42.[3][6] Link

  • Thevis, M., et al. (2009). Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry.[7] Steroids, 74(3), 315-321. Link

  • Yoshioka, N., Akiyama, Y., & Takeda, N. (2000). Determination of alpha- and beta-trenbolone in bovine muscle and liver by liquid chromatography with fluorescence detection.[8] Journal of Chromatography B, 739(2), 363-367. Link

  • World Anti-Doping Agency (WADA). Prohibited List.[9] Link

Sources

Application Note: High-Fidelity Birch Reduction of Ethylmetrienone to 13-Ethyl-Gonadiene

Author: BenchChem Technical Support Team. Date: February 2026


-ol
Methodology:  Dissolving Metal Reduction (Li/NH

) Audience: Synthetic Chemists, Process Development Scientists[1]

Strategic Overview & Chemical Logic

The conversion of Ethylmetrienone (13-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one) to 13-ethyl-gonadiene (typically the 2,5(10)-diene-17


-ol) is a cornerstone transformation in the total synthesis of 19-norsteroids, specifically the Levonorgestrel  and Desogestrel  lineage.[1]

This transformation is not a simple aromatic reduction; it is a stereochemical programming event . The reaction must accomplish three simultaneous tasks:

  • A-Ring Reduction: Conversion of the aromatic anisole ring to the 1,4-dihydro enol ether (2,5(10)-diene).

  • C8-C14 Saturation: Reduction of the styrenoid 8(9) and 14(15) double bonds.

  • Stereocenter Installation: Establishment of the trans-anti-trans stereochemistry at the B/C/D ring junctions (8

    
    -H, 9
    
    
    
    -H, 14
    
    
    -H) and the reduction of the 17-ketone to the 17
    
    
    -alcohol.[1]
The Mechanistic Challenge

The primary challenge is the 13-ethyl group . Unlike the natural 13-methyl series (Estrone), the bulkier ethyl group imposes significant steric strain on the C/D ring junction. Standard catalytic hydrogenation often fails to produce the correct natural configuration. The Birch Reduction (Lithium in Liquid Ammonia) is preferred because it proceeds via thermodynamic control, favoring the stable trans ring fusion essential for biological activity.

Reaction Pathway Diagram

The following diagram illustrates the electron-transfer cascade transforming the pentaene system into the target diene.

BirchMechanism cluster_conditions Critical Parameters Substrate Ethylmetrienone (Pentaene-17-one) Inter1 Radical Anion Intermediate Substrate->Inter1 Li/NH3 (e-) Inter2 8,14-Reduced Tetraene Inter1->Inter2 Protonation (t-BuOH) Thermodynamic Control Product 13-Ethyl-Gonadiene (2,5(10)-diene-17β-ol) Inter2->Product A-Ring Reduction 17-Ketone Reduction Param1 Temp: -78°C to -33°C Param2 Proton Source: t-BuOH Param3 Quench: NH4Cl

Figure 1: Mechanistic flow of the reductive alkylation/reduction sequence. The reduction of the conjugated 8,14-system precedes or occurs concomitantly with the A-ring reduction.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Ethylmetrienone (Pentaene), HPLC purity >98%.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Distilled over Na/Benzophenone).

  • Reagent: Lithium Metal (Wire or Granules, 99.9% trace metals basis).

  • Medium: Anhydrous Ammonia (Gas cylinder, High Purity).

  • Proton Donor: tert-Butanol (Anhydrous).[1]

  • Quench: Solid Ammonium Chloride (

    
    ) or Methanol.
    
  • Vessel: 3-Neck Round Bottom Flask (RBF) equipped with a Dry Ice/Acetone condenser and mechanical stirrer.[1]

Step-by-Step Methodology
Step 1: System Preparation & Ammonia Condensation[1]
  • Flame-dry the entire glass assembly under an Argon stream.

  • Cool the RBF in a Dry Ice/Acetone bath (-78°C).

  • Condense Liquid Ammonia (approx. 10-15 volumes relative to substrate) into the flask.

    • Expert Tip: Ensure the condenser is maintained at -78°C to prevent ammonia loss.

Step 2: Generation of the "Bronze" Solvated Electron
  • Add Lithium metal (cut into small pieces, washed with hexanes) to the stirring ammonia.

  • Stoichiometry: Use 6-8 equivalents of Li per mole of substrate.[1]

  • Observe the color transition: The solution will turn deep blue, then eventually a metallic bronze color, indicating a high concentration of solvated electrons (electride formation).

  • Stir for 15-20 minutes to ensure complete dissolution.

Step 3: Substrate Addition (The Critical Step)
  • Dissolve Ethylmetrienone (1.0 eq) and t-Butanol (3.0 eq) in Anhydrous THF (5-10 volumes).

  • Add this solution dropwise to the Li/NH

    
     mixture over 30-45 minutes.
    
    • Causality: Slow addition prevents localized high concentrations of substrate, minimizing polymerization or dimerization side reactions.

    • Observation: The bronze color may transiently fade to blue; ensure the blue color persists throughout the addition. If it fades to colorless, add small amounts of additional Li.

Step 4: Reaction Incubation & Quench[1][2]
  • Allow the reaction to stir at reflux temperature of ammonia (-33°C) for 2-4 hours.

  • Monitoring: Pull a small aliquot, quench with MeOH, extract with ether, and check via TLC (Silica, 20% EtOAc/Hexane).

    • Target: Disappearance of UV-active pentaene (Starting Material) and appearance of non-UV active (or low UV) product.[1]

  • Quenching: Once complete, add solid Ammonium Chloride (excess) portion-wise.

    • Safety: This is exothermic.[3] The blue color will disappear, leaving a white suspension.

Step 5: Workup & Isolation[1]
  • Remove the cooling bath and allow ammonia to evaporate under a stream of Nitrogen (scrub the off-gas).

  • Partition the residue between Water and Ethyl Acetate (or Diethyl Ether).

  • Wash the organic layer with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: The crude oil contains 13-ethyl-3-methoxygona-2,5(10)-dien-17

    
    -ol .[1]
    

Process Control & Data Analysis

Quantitative Specifications
ParameterSpecificationNote
Appearance White to Off-White SolidYellowing indicates oxidation of the diene.[1]
Yield 75% - 85%Losses usually due to over-reduction or hydrolysis.
17-Stereochemistry >95%

-OH
Thermodynamic product of ketone reduction.[1]
Residual Solvent < 0.5% THFCritical for next step (hydrolysis).
Troubleshooting Guide
  • Issue: Incomplete Reduction (Starting material remains).

    • Cause: Moisture in ammonia or insufficient Lithium.[3]

    • Fix: Pre-dry ammonia with trace Na metal before distilling into the reaction flask.

  • Issue: Over-reduction (Mono-ene formation).

    • Cause: Excess proton source or too high temperature.

    • Fix: Strictly control t-Butanol equivalents.[1] Use Aniline as a co-solvent (industrial variant) to modulate electron activity.

  • Issue: Hydrolysis to Enone (Conjugated ketone).

    • Cause: Acidic workup or prolonged exposure to moisture/air.

    • Fix: Keep workup pH neutral/basic (

      
      ). The enol ether (diene) is acid-sensitive.[1]
      

Safety Protocols (HazMat)

WARNING: This protocol involves Cryogenics , Pyrophoric Metals , and Toxic Gases .

Workflow Safety Diagram

SafetyProtocol Ammonia Liquid NH3 (Toxic/Corrosive) Ventilation Fume Hood (High Flow) Ammonia->Ventilation Must be trapped/scrubbed Lithium Lithium Metal (Water Reactive) Lithium->Ammonia Exothermic Dissolution PPE Full Face Shield Cryo-Gloves PPE->Ammonia Mandatory Handling PPE->Lithium Mandatory Handling

Figure 2: Critical safety interdependencies for Li/NH3 handling.[1]

  • Ammonia: Inhalation hazard. Use a dedicated trap (acid scrub) for ammonia off-gassing.[1] Never vent directly into the lab atmosphere.

  • Lithium: Reacts violently with water. Ensure all glassware is oven-dried. Have Class D fire extinguisher (Sand/Graphite) ready.

  • Quenching: The addition of

    
     or MeOH to the Li/NH
    
    
    
    solution generates Hydrogen gas. Ensure vigorous ventilation to prevent explosive atmosphere buildup.

References

  • Smith, H., et al. (1964). Totally Synthetic Steroid Hormones. Part II. 13-Ethyl-gonanes.[1][2][4][5][6][7] Journal of the Chemical Society. (Foundational text on the Smith-Torgov pathway).[1][8]

  • American Chemical Society (ACS). (2026). Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor. Organic Process Research & Development. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2012). A mechanistic analysis of the Birch Reduction. PubMed Central. Retrieved from [Link]

  • Stand Up 4 Grain Safety. (2017). Safe Handling of Anhydrous Ammonia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Ethylmetrienone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 848-04-4 | Formula: C₂₀H₂₆O₂ | Synonyms: 18-Methylestrone methyl ether; 13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one

Core Directive: The Stability Profile

Ethylmetrienone is a synthetic steroid intermediate belonging to the gonane series (13-ethyl steroids). Unlike typical testosterones or trenbolones, it possesses an aromatic A-ring with a 3-methoxy ether and a 17-ketone .

This specific structural arrangement dictates its stability profile:

  • Chemical Stability (High): The aromatic A-ring (anisole moiety) renders it resistant to the rapid oxidative degradation seen in conjugated dienones (like Trenbolone). It is generally stable in neutral and mild alkaline solutions.

  • Photostability (Moderate): While more stable than conjugated dienes, the aromatic system can still undergo photo-oxidation at the benzylic positions (C6, C9) upon prolonged UV exposure, leading to yellowing and "extra peak" formation in HPLC.

  • Solubility (Lipophilic): The 13-ethyl group increases lipophilicity compared to standard estrone derivatives. It is insoluble in water and prone to precipitation if aqueous dilution exceeds critical limits (typically >20-30% water).

Troubleshooting Guide & FAQs
Category A: Solubility & Precipitation

Q: I dissolved Ethylmetrienone in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is a "Crash-Out" event. Ethylmetrienone is highly lipophilic (


).
  • Mechanism: When a concentrated DMSO stock is introduced to an aqueous environment (Media/Buffer), the local solvent environment shifts rapidly from organic to aqueous. If the local concentration exceeds the thermodynamic solubility limit before diffusion occurs, the steroid crystallizes.

  • Solution:

    • Step 1: Prepare an intermediate dilution in Ethanol or Acetonitrile (if compatible) to lower the stock concentration.

    • Step 2: Vortex the culture media while adding the steroid solution dropwise to ensure rapid dispersion.

    • Limit: Keep final organic solvent concentration <0.5% (v/v) and steroid concentration <10 µM if possible.

Q: Can I use water or PBS to prepare my stock solution? A: No. Ethylmetrienone is functionally insoluble in water. Attempting this will result in a suspension, leading to erratic dosing or analytical results. Use Acetonitrile (ACN) , Methanol (MeOH) , Ethanol (EtOH) , or DMSO .

Category B: Chemical Stability & Degradation [1][2]

Q: My HPLC chromatogram shows a new peak eluting before the main Ethylmetrienone peak after 1 month of storage. What is it? A: This is likely a polar oxidation product or a hydrolysis product .

  • Scenario 1 (Oxidation): If stored in light/air, benzylic oxidation at C6 can form 6-hydroxy-ethylmetrienone or 6-keto derivatives, which are more polar and elute earlier on Reverse Phase (RP-HPLC).

  • Scenario 2 (Demethylation): If exposed to strong acids, the 3-methoxy group can hydrolyze to the free phenol (13-Ethylestrone ). Phenols are more polar than their methyl ethers.

  • Fix: Store stocks at -20°C in amber vials. Purge headspace with Argon/Nitrogen.

Q: Is Ethylmetrienone sensitive to freeze-thaw cycles? A: The molecule itself is robust, but concentration drift is the real danger. Repeated opening of volatile solvent stocks (MeOH/ACN) allows evaporation, artificially increasing the concentration.

  • Best Practice: Aliquot stocks into single-use vials before freezing.

Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Target Audience: Analytical Chemists (HPLC Standards)

Reagents:

  • Ethylmetrienone (Reference Standard Grade)

  • Acetonitrile (HPLC Grade) – Preferred over MeOH for stability

  • Amber Volumetric Flask (Class A)

Workflow:

  • Equilibration: Allow the Ethylmetrienone vial to reach room temperature before opening to prevent water condensation.

  • Weighing: Weigh 10.0 mg of Ethylmetrienone into a weigh boat.

    • Note: Do not weigh directly into the flask to avoid static loss at the neck.

  • Transfer: Quantitatively transfer to a 10 mL Amber Volumetric Flask using an Acetonitrile rinse.

  • Dissolution: Fill to ~80% volume with Acetonitrile. Sonicate for 5 minutes.

    • Check: Ensure no crystals remain. The solution should be clear and colorless.

  • Make up: Dilute to the mark with Acetonitrile. Invert 10 times.

  • Storage: Transfer to HPLC vials (filled to top to minimize headspace) or cryovials. Store at -20°C .

Protocol B: Stability-Indicating HPLC Method

Use this to verify the purity of your Ethylmetrienone solution.

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 95% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Aromatic absorption)
Temperature 30°C
Visualizing Degradation & Handling

The following diagram illustrates the critical degradation pathways (Oxidation and Demethylation) and the correct handling workflow to prevent them.

Ethylmetrienone_Stability Stock Ethylmetrienone (Intact Molecule) CAS: 848-04-4 Light UV Light / Air (Benzylic Oxidation) Stock->Light Acid Strong Acid / Heat (Demethylation) Stock->Acid Water Aqueous Dilution (>30% Water) Stock->Water OxProd 6-Hydroxy/Keto Derivatives (Yellowing, Polar Impurities) Light->OxProd Slow Degradation Phenol 13-Ethylestrone (Free Phenol) Acid->Phenol Hydrolysis Precip Precipitation (Loss of Signal) Water->Precip Physical Instability Control Correct Handling: 1. Amber Glass 2. Inert Gas (N2) 3. Organic Solvent Stock Control->Stock Preserves

Figure 1: Stability map of Ethylmetrienone showing primary degradation risks (Oxidation, Hydrolysis) and physical instability (Precipitation).

References
  • Dalton Pharma Services. (n.d.). Ethylmetrienone Reference Standard (CAS 848-04-4).[][4][5] Retrieved February 20, 2026, from [Link]

  • PubChem. (2026). Ethylmetrienone (Compound Summary). National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Steroide (General Chemistry).Degradation of Aromatic Steroids and Anisole Derivatives. In: Organic Chemistry of Steroids.

Sources

Troubleshooting low yield in Ethylmetrienone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethylmetrienone Synthesis Optimization Ticket ID: #EM-SYN-902 Subject: Troubleshooting Low Yield & Impurity Profiles in 17


-Ethyl-17

-hydroxy-estra-4,9,11-trien-3-one Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Steroid Chemistry Division

Executive Summary: The "Trienone" Challenge

You are likely encountering yield losses in the synthesis of Ethylmetrienone (the 17


-ethyl analog of Trenbolone/Altrenogest). The synthesis of this molecule presents two distinct "death valleys" for yield:
  • Stereoselective C17-Alkylation: The introduction of the ethyl group at the sterically hindered C17 position.

  • The Trienone Oxidation: The installation of the

    
     double bond using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to form the conjugated 4,9,11-triene system.
    

This guide bypasses standard textbook advice and focuses on the process chemistry nuances that distinguish a 30% yield from an 85% yield.

Module 1: The C17-Alkylation Bottleneck

Symptom: Low conversion of the 17-ketone precursor; recovery of starting material; formation of "side-products" (often enolized starting material).

The Root Cause: Enolization vs. Nucleophilic Attack

Direct addition of Ethylmagnesium Bromide (EtMgBr) to a 17-ketosteroid is notoriously inefficient. The 17-ketone is sterically hindered and prone to enolization by the basic Grignard reagent rather than nucleophilic attack. If your yield is <50%, your Grignard is likely acting as a base, not a nucleophile.

Protocol Optimization (The "Luche" Fix)

To force the nucleophilic addition and suppress enolization, you must activate the carbonyl or switch to a less basic nucleophile.

Option A: Cerium(III) Chloride Promotion (Recommended) The addition of anhydrous CeCl


 suppresses the basicity of the Grignard reagent and activates the carbonyl oxygen, significantly improving 1,2-addition yields.
  • Protocol Adjustment:

    • Dry CeCl

      
       7H
      
      
      
      O (
      
      
      eq) at
      
      
      C under high vacuum for 2 hours to generate anhydrous CeCl
      
      
      .
    • Suspend in THF and stir for 2 hours.

    • Add the 17-keto steroid substrate.

    • Cool to

      
      C (Critical: Low temp favors kinetics of addition over enolization).
      
    • Add EtMgBr (or EtLi) dropwise.

    • Expected Improvement: Yield increase from ~40%

      
       ~85%.
      

Option B: The "Acetylene Detour" (Highest Purity Route) If direct ethylation fails, switch to the industrial standard used for Altrenogest analogs.

  • Ethynylation: React 17-ketone with Lithium Acetylide (or Ethynylmagnesium bromide). This reaction is far less sterically sensitive and yields >95%.

  • Selective Hydrogenation: Reduce the resulting 17

    
    -ethynyl group to a 17
    
    
    
    -ethyl group using Pd/C or Wilkinson’s catalyst.
    • Why this works: It separates C-C bond formation (easy with alkynes) from saturation.

Module 2: Constructing the Trienone System (DDQ Oxidation)

Symptom: Dark reaction mixtures, formation of phenolic impurities (A-ring aromatization), or incomplete conversion of the 4,9-diene to the 4,9,11-triene.

The Mechanism & Failure Modes

The conversion of the


-diene to the 

-triene relies on DDQ abstracting a hydride from C11.
  • Failure Mode 1 (Aromatization): If the reaction runs too hot or too acidic, the A-ring aromatizes to form a phenolic steroid (useless impurity).

  • Failure Mode 2 (Diels-Alder Dimerization): The product (a trienone) is an electron-deficient diene and can react with itself or precursors.

Troubleshooting the DDQ Step
ParameterStandard ProtocolOptimized Protocol (High Yield) Reasoning
Solvent Dioxane or BenzeneDichloromethane (DCM) + Water (Trace) Dioxane often runs too hot. DCM allows lower temps. Trace water changes DDQ kinetics.
Temperature Reflux-10°C to 0°C High temp promotes aromatization. The reaction will proceed at 0°C, just slower (4-6h).
Reagent Stoichiometry 1.1 eq DDQ1.2 - 1.3 eq DDQ DDQ often degrades or complexes. Slight excess ensures completion.
Additives p-TsOH (Acid)None or Weak Acid (Acetic) Strong acids catalyze A-ring aromatization. Avoid p-TsOH if possible.
Visual Workflow: The DDQ Decision Tree

DDQ_Troubleshooting Start DDQ Oxidation Step (4,9-diene -> 4,9,11-triene) CheckTLC Check TLC/HPLC (After 2 hours) Start->CheckTLC Result_SM Starting Material Remains CheckTLC->Result_SM Incomplete Result_Imp New Impurities (Phenolic/Tars) CheckTLC->Result_Imp Dirty Profile Result_Good Clean Conversion CheckTLC->Result_Good >90% Product Action_SM Action: Add 0.1 eq DDQ Do NOT increase Temp Result_SM->Action_SM Action_Imp Action: Quench Immediately. Reduce Temp in next run. Check Solvent Acidity. Result_Imp->Action_Imp Action_Iso Action: Filter Hydroquinone Wash with NaHCO3 Protect from Light Result_Good->Action_Iso

Caption: Decision logic for monitoring the critical DDQ dehydrogenation step to prevent over-oxidation.

Module 3: Purification & Stability (The "Hidden" Yield Loss)

Symptom: Product degrades during column chromatography or storage.

  • Light Sensitivity: The 4,9,11-triene system is highly conjugated and photo-reactive.

    • Protocol: Wrap all columns, flasks, and rotary evaporators in aluminum foil. Perform final crystallization in amber glassware.

  • Acid Sensitivity on Silica:

    • Silica gel is slightly acidic, which can cause rearrangement or polymerization of the trienone.

    • Fix: Neutralize silica gel with 1% Triethylamine (TEA) in the eluent, or use Alumina (Neutral) for purification.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns deep red/black during DDQ addition. Is this normal?

  • A: Yes, transient charge-transfer complexes between DDQ and the steroid are deeply colored (often dark red). However, if it turns "tarry black" and stays that way after workup, you have likely polymerized the product. Ensure your temperature is <10°C.

Q2: Can I use the 5(10),9(11)-diene as the substrate for DDQ instead of the 4,9-diene?

  • A: Yes, and it is often preferred. The 5(10),9(11)-diene (often obtained from the ketal deprotection) reacts with DDQ to form the 4,9,11-triene directly. This "one-pot" deprotection-oxidation can save a step but requires careful buffering to prevent acid-catalyzed degradation [1].

Q3: Why is the Ethyl Grignard yield lower than the Allyl (Altrenogest) Grignard?

  • A: Allyl Grignards are generally more nucleophilic and less basic than Ethyl Grignards. Furthermore, the allyl group is smaller in its "attacking" conformation. For the Ethyl analog, the "Acetylene Detour" (Module 1, Option B) is strongly recommended for consistent scale-up results.

Synthesis Pathway Overview

Synthesis_Flow SM Estr-4,9-diene-3,17-dione (Starting Material) Step1 Protection (Ketalization) SM->Step1 Branch_Direct Route A: Direct Alkylation (EtMgBr + CeCl3) Step1->Branch_Direct Low Yield Risk Branch_Indirect Route B: Ethynylation (Li-C≡CH) Step1->Branch_Indirect High Yield Route Inter_Ethyl 17α-Ethyl-17β-OH Intermediate Branch_Direct->Inter_Ethyl Inter_Ethynyl 17α-Ethynyl-17β-OH Intermediate Branch_Indirect->Inter_Ethynyl DDQ_Step DDQ Dehydrogenation (-10°C, DCM) Inter_Ethyl->DDQ_Step Hydrog Selective Hydrogenation (Pd/C) Inter_Ethynyl->Hydrog Hydrog->Inter_Ethyl Product Ethylmetrienone (Target) DDQ_Step->Product

Caption: Comparison of Direct Alkylation vs. the recommended Ethynylation-Hydrogenation route for maximizing yield.

References

  • Roussel-Uclaf. (1980).

    
    -hydroxy-17
    
    
    
    -methyl-estra-4,9,11-trien-3-one and intermediates.[1] U.S. Patent 4,191,692. Link
  • Liu, X., et al. (2019).[2] Efficient synthesis method of altrenogest. CN Patent 109232700B. Link

    • Note: This patent details the specific Grignard and DDQ conditions relevant to the 4,9,11-triene system.
  • Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link

    • The definitive guide on DDQ mechanisms and aromatiz
  • Imamoto, T., et al. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398. Link

    • Foundational text for using CeCl3 to solve the 17-ketone enoliz

Sources

Technical Support Center: Trace Analysis of Ethylmetrienone (17α-Ethyl-Trenbolone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylmetrienone (also known as 17


-ethyl-trenbolone) presents a unique analytical challenge due to its conjugated trienone system. While this structure offers reasonable proton affinity, trace-level detection (sub-pg/mL) in complex matrices like urine or serum is often hampered by ion suppression and non-specific binding.

This guide moves beyond standard "clean and shoot" protocols. It integrates fluoride-mediated ionization enhancement , pi-selective chromatography , and orthogonal sample cleanup to lower your Limit of Quantitation (LOQ) by up to 10-fold.

Module 1: Sample Preparation & Matrix Management

The Problem: Standard C18 Solid Phase Extraction (SPE) often fails to remove isobaric interferences that co-elute with Ethylmetrienone, leading to high chemical noise and poor S/N ratios.

Protocol: Orthogonal Cleanup (LLE + SPE)

For trace analysis (<10 pg/mL), a single cleanup step is rarely sufficient. We recommend a hybrid approach utilizing Liquid-Liquid Extraction (LLE) followed by cleanup.

Step-by-Step Workflow:

  • Hydrolysis: Incubate urine/plasma with

    
    -glucuronidase (
    
    
    
    ) at pH 7.0, 50°C for 1 hour to deconjugate metabolites.
  • LLE Extraction: Adjust pH to 9.6 (carbonate buffer). Extract with tert-butyl methyl ether (TBME) . The alkaline pH suppresses ionization of acidic matrix components, keeping them in the aqueous phase while the neutral steroid partitions into the organic layer [1].

  • Drying: Evaporate TBME layer to dryness.

  • Reconstitution & SPE Polishing: Reconstitute in 10% MeOH and load onto a Mixed-Mode Polymeric Weak Cation Exchange (WCX) cartridge.

    • Why WCX? Ethylmetrienone is neutral. It will be retained by the hydrophobic mechanism of the resin, while cationic interferences bind to the ionic sites.

  • Elution: Wash with 5%

    
     (removes neutrals/acids) -> Elute steroid with 100% Acetonitrile.
    
Visualization: Sample Prep Decision Logic

SamplePrep Start Sample Matrix (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, pH 7) Start->Hydrolysis LLE LLE: TBME at pH 9.6 (Removes acidic matrix) Hydrolysis->LLE SPE_Choice Is LOQ < 10 pg/mL? LLE->SPE_Choice Dilute Dilute & Shoot (High background risk) SPE_Choice->Dilute No WCX SPE: Mixed-Mode WCX (Orthogonal Cleanup) SPE_Choice->WCX Yes Analysis LC-MS/MS Injection Dilute->Analysis WCX->Analysis

Figure 1: Decision workflow for sample preparation. For trace analysis, the combination of alkaline LLE and polymeric SPE is non-negotiable to eliminate ion suppression.

Module 2: Chromatographic Optimization

The Problem: Ethylmetrienone has structural isomers (e.g., Epitrenbolone) that share identical mass transitions. Standard C18 columns often fail to resolve these, resulting in "shouldering" peaks and inaccurate quantitation.

Solution A: The "Fluoride Effect" (Mobile Phase)

Standard formic acid mobile phases are suboptimal for this compound class.

  • Recommendation: Use 0.2 mM Ammonium Fluoride (

    
    )  in water (Phase A) and Methanol (Phase B).[1]
    
  • Mechanism: Fluoride ions facilitate proton transfer in the ESI plume more efficiently than formate for rigid steroid structures, often resulting in a 2x to 10x signal enhancement in positive mode (ESI+) [2, 3].

  • Warning:

    
     will etch glass; use plastic solvent bottles and flush the LC system thoroughly if switching back to high-acid methods.
    
Solution B: Pi-Selective Columns
  • Recommendation: Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism: The trienone system of Ethylmetrienone is highly conjugated (electron-rich). Biphenyl phases engage in

    
     interactions with the steroid ring system, providing superior selectivity and retention compared to hydrophobic-only C18 interactions [4].
    

Module 3: Mass Spectrometry Parameters

The Problem: Selecting the wrong precursor/product ions reduces specificity.[2]

MRM Transition Table

Ethylmetrienone (


, MW 296.4) ionizes as 

.[3]
AnalytePrecursor (

)
Product (

)
CE (eV)TypeNote
Ethylmetrienone 297.2 227.1 35QuantCharacteristic trienone fragment [5]
Ethylmetrienone297.2199.145QualHigh specificity
Ethylmetrienone297.2279.225QualLoss of

d5-Ethylmetrienone302.2232.135ISTDDeuterated Internal Standard
Source Optimization (ESI+)
  • Gas Temperatures: Steroids are thermally stable but require efficient desolvation. Set gas temp >350°C.

  • Capillary Voltage: Keep moderate (3.0 - 3.5 kV). Excessively high voltage causes in-source fragmentation of the labile ethyl group.

Troubleshooting Guide & FAQs

Q1: My signal is strong in solvent standards but disappears in urine samples.

Diagnosis: Severe Ion Suppression. Action:

  • Perform a Post-Column Infusion test. Infuse standard continuously while injecting a blank matrix extract. Look for a "dip" in the baseline at the retention time of Ethylmetrienone.

  • Fix: Switch to the LLE-WCX protocol described in Module 1. If suppression persists, switch the mobile phase organic modifier from Acetonitrile to Methanol, which often separates matrix lipids differently.

Q2: I see two peaks with the same MRM transitions (297 > 227). Which is my analyte?

Diagnosis: Isomeric Interference (likely 17


 vs 17

isomers). Action:
  • Ethylmetrienone is the 17

    
    -ethyl isomer.
    
  • On a Biphenyl column, the 17

    
     isomer typically elutes before the 17
    
    
    
    isomer due to steric hindrance reducing the
    
    
    interaction overlap.
  • Validation: Spike the sample with a certified reference standard of Ethylmetrienone to confirm which peak increases in area.

Q3: Can I use chemical derivatization to boost sensitivity further?

Diagnosis: Need for sub-ppt detection (e.g., < 0.5 pg/mL). Action: Yes. The C3-keto group is reactive.

  • Reagent: Hydroxylamine or Methoxyamine.[4]

  • Result: Formation of an oxime derivative. This adds mass and significantly increases proton affinity in ESI+.

  • Trade-off: Sample prep time increases by ~1 hour, and you must remove excess reagent to prevent source contamination [6].

Visualization: Troubleshooting Logic

Troubleshooting Issue Low Sensitivity Observed CheckStd Check Solvent Standard Issue->CheckStd StdLow Standard is Low CheckStd->StdLow StdHigh Standard is High (Matrix Effect) CheckStd->StdHigh MobilePhase Switch to NH4F Additive StdLow->MobilePhase SourceParam Optimize Source Temp StdLow->SourceParam CleanUp Implement LLE + WCX StdHigh->CleanUp Column Switch to Biphenyl Column StdHigh->Column

Figure 2: Diagnostic tree for isolating sensitivity loss. Distinguishing between instrument limitations and matrix suppression is the first critical step.

References

  • Schänzer, W. et al. (2007). Doping control screening procedure for trenbolone analogues in human urine by LC-(APCI)-MS/MS. Recent Advances in Doping Analysis. 5

  • McFadden, J. R. et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. 6

  • Jenkinson, C. et al. (2022). Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. Journal of Chromatography B. 3

  • Thevis, M. et al. (2009).[7] Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry. Steroids. 8

  • Parker, J. et al. (2011). Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter. Journal of Chromatography A. 9

  • Higashi, T. et al. (2004).[10] Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Anal Bioanal Chem. 10

Sources

Addressing solubility issues of Ethylmetrienone in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethylmetrienone Solubility

Welcome to the technical support center for addressing solubility challenges with Ethylmetrienone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for effectively working with this hydrophobic compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is Ethylmetrienone and why is its solubility in aqueous buffers a concern?

Ethylmetrienone is a synthetic, non-aromatizable anabolic-androgenic steroid. Its highly lipophilic nature, characterized by a high LogP value, leads to very poor solubility in water and aqueous buffer systems.[1][2] This presents a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state to interact with biological targets.

Q2: I dissolved Ethylmetrienone in DMSO, but it precipitated when I added it to my cell culture media. Why did this happen?

This common phenomenon is known as "antisolvent precipitation."[3] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many hydrophobic compounds, its capacity to maintain solubility drastically diminishes upon dilution into an aqueous medium.[3] The introduction of the aqueous buffer increases the polarity of the solvent mixture, causing the nonpolar Ethylmetrienone to crash out of solution.

Q3: What is the first step I should take to improve the solubility of Ethylmetrienone?

A systematic approach is always recommended. The initial and most straightforward method is to first prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO or ethanol.[4] Subsequently, when preparing your working solution, you can employ techniques like using co-solvents, or adding solubilizing agents.[5][6] It is vital to conduct preliminary solubility tests to identify the most effective method for your specific experimental setup.

Q4: Can I improve solubility by adjusting the pH of my buffer?

Adjusting the pH can be an effective strategy for compounds that are ionizable (weak acids or bases).[7] However, Ethylmetrienone is a neutral, non-ionizable molecule. Therefore, altering the pH of the aqueous buffer is unlikely to significantly improve its solubility.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a structured approach to troubleshooting common solubility problems encountered with Ethylmetrienone.

G start Precipitation Observed in Aqueous Buffer check_stock Is the Stock Solution Clear? start->check_stock stock_issue Stock Solution Issue check_stock->stock_issue No dilution_issue Dilution Method Issue check_stock->dilution_issue Yes reprepare_stock Reprepare Stock Solution (See Protocol 1) stock_issue->reprepare_stock reprepare_stock->check_stock optimize_dilution Optimize Dilution Technique (See Protocol 1, Step 2) dilution_issue->optimize_dilution final_check Is the Final Solution Clear? optimize_dilution->final_check solubility_limit Solubility Limit Exceeded use_excipients Employ Solubilization Strategies (See Protocols 2 & 3) solubility_limit->use_excipients use_excipients->final_check final_check->solubility_limit No success Proceed with Experiment final_check->success Yes failure Re-evaluate Approach final_check->failure Still Precipitating

Caption: Troubleshooting workflow for Ethylmetrienone precipitation.

Issue Potential Cause Recommended Action
Precipitation upon dilution of stock solution Antisolvent precipitation due to rapid change in solvent polarity.Add the stock solution to the aqueous buffer dropwise while vigorously vortexing to ensure rapid and even dispersion.[3] Consider pre-warming the aqueous buffer to slightly increase solubility, but be mindful of the compound's stability at elevated temperatures.[8]
Cloudiness or visible particles in the final solution The concentration of Ethylmetrienone exceeds its solubility limit in the final buffer composition.The final concentration of the organic co-solvent may be too low. It is generally recommended to keep the final DMSO concentration below 1% for cell-based assays, although some cell lines can tolerate higher concentrations.[9] If precipitation persists, more advanced solubilization techniques are necessary.
Inconsistent experimental results The compound may not be fully dissolved, leading to variability in the effective concentration.Ensure the stock solution is completely clear before use. After preparing the working solution, visually inspect for any signs of precipitation. If possible, filter the final solution through a 0.22 µm filter to remove any undissolved particles.[3]
Compound appears to degrade over time in the aqueous buffer Ethylmetrienone may be unstable in certain buffer conditions.Prepare fresh working solutions daily and avoid long-term storage in aqueous buffers.[4] If stability is a concern, conduct a preliminary stability study by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation products via HPLC.[10][11]

Experimental Protocols

Here are detailed, step-by-step protocols for enhancing the solubility of Ethylmetrienone.

Protocol 1: Solubilization Using an Organic Co-solvent (DMSO)

This is the most common and initial method to try.

G start Start: Weigh Ethylmetrienone add_dmso Add 100% DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_sol High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock_sol dilute Add Stock to Buffer Dropwise with Vortexing stock_sol->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute final_sol Final Working Solution dilute->final_sol end End: Use Immediately final_sol->end

Caption: Workflow for solubilization using DMSO.

Step 1: Preparation of the Stock Solution

  • Weigh the desired amount of Ethylmetrienone powder.

  • Add 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. The resulting solution should be clear and free of any visible particles.

Step 2: Preparation of the Working Solution

  • Prepare the desired aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration of Ethylmetrienone.

  • It is crucial to maintain a low final concentration of DMSO, ideally below 1% (v/v), to minimize solvent effects in biological assays.[9] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Protocol 2: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14]

G start Start: Prepare HP-β-CD Solution in Buffer add_compound Add Ethylmetrienone Powder start->add_compound incubate Incubate with Agitation (24-48h) add_compound->incubate filter Filter through 0.22 µm Filter incubate->filter analyze Determine Concentration (UV-Vis/HPLC) filter->analyze dilute Dilute as Needed analyze->dilute end End: Use in Experiment dilute->end

Caption: Workflow for solubilization using cyclodextrins.

Step 1: Preparation of the Cyclodextrin Solution

  • Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer. A common starting concentration is 45% (w/v).[3]

Step 2: Complexation

  • Add the powdered Ethylmetrienone directly to the HP-β-CD solution.

  • Incubate the mixture at room temperature with constant agitation (e.g., on an orbital shaker) for 24-48 hours to facilitate the formation of the inclusion complex.

Step 3: Preparation of the Final Solution

  • After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of the solubilized Ethylmetrienone in the filtrate should be determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • This stock solution can then be further diluted in the aqueous buffer as required for your experiment.

Protocol 3: Solubilization Using Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[15][16][17]

Step 1: Surfactant Selection and Preparation

  • Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.[6]

  • Prepare a stock solution of the surfactant in your aqueous buffer. A typical starting concentration is 1-5% (w/v).

Step 2: Solubilization

  • Prepare a high-concentration stock solution of Ethylmetrienone in an organic solvent like ethanol.

  • Add the ethanolic stock solution to the surfactant-containing buffer while stirring.

  • Gently heat the solution (e.g., to 40-50°C) while stirring to aid in micelle formation and drug encapsulation. Be cautious not to exceed the thermal stability limit of Ethylmetrienone.

  • Allow the solution to cool to room temperature. The final solution should be clear.

Table of Common Solubilizing Agents

Agent Type Example Typical Starting Concentration Mechanism of Action Considerations
Co-solvents DMSO, Ethanol<5% (v/v) in final solutionReduces the polarity of the aqueous solvent.[5][18]Potential for cellular toxicity at higher concentrations.[9]
Cyclodextrins HP-β-CD, β-CD1-10% (w/v)Forms inclusion complexes with hydrophobic molecules.[12][13][19]Can sometimes interact with cell membranes or other components of the assay.
Surfactants Tween® 80, Pluronic® F-680.1-2% (w/v)Forms micelles that encapsulate hydrophobic compounds.[15][20][21]Can interfere with certain biological assays or protein binding.

Safe Handling and Storage of Ethylmetrienone

As a potent synthetic steroid, proper handling and storage procedures are essential to ensure personnel safety and maintain the integrity of the compound.

  • Handling: Always handle Ethylmetrienone in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[22] Avoid inhalation of the powder and direct contact with skin and eyes.[23]

  • Storage of Powder: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[24] Long-term storage at -20°C is recommended.

  • Storage of Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO.[4] Store these solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is not recommended to store Ethylmetrienone in aqueous solutions for extended periods due to potential instability and precipitation.[4] Always prepare fresh working solutions for each experiment.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press.
  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1–11.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.
  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163.
  • Sigma-Aldrich. (n.d.).
  • Krstonošić, V., Dokić, L., & Nikolić, I. (2009). Influence of surfactant and polymer on the properties of oil-in-water emulsions. Journal of the Serbian Chemical Society, 74(12), 1345-1355.
  • Amjad, Z. (Ed.). (2019).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and interfacial phenomena. John Wiley & Sons.
  • Kumar, S., & Kaur, A. (2011). Surfactant-based drug delivery systems for poorly soluble drugs. Journal of drug delivery, 2011.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical research, 24(1), 1–16.
  • PubChem. (n.d.). Ethylmetrienone.
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045–2076.
  • Cayman Chemical. (n.d.).
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023–1035.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Libros Digitales-Pharmaceutical Press.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical development and technology, 7(3), 331-338.
  • Cayman Chemical Company. (2022).
  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • Enyedy, I. J., & Time, M. (2021). The influence of calculated physicochemical properties of compounds on their ADMET profiles. Bioorganic & medicinal chemistry letters, 35, 127825.
  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Solubility of buffers in aqueous–organic effluents for reversed-phase liquid chromatography. LCGC North America, 19(11), 1162-1171.
  • Carpi, D., Fabbri, M., De Ieso, M. L., & Gribaldo, L. (2019). Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. Toxicology in Vitro, 58, 147-156.
  • Denver International Airport. (n.d.).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of 4-(2,3-dimethylanilino)-2H-chromen-2-one in Aqueous Buffers.
  • SwissADME. (n.d.). Physicochemical properties prediction.
  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical development and technology, 9(3), 241-258.
  • Al-Haydar, M. (2014). Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 1-10.
  • Carl ROTH. (n.d.).
  • Zaid, A. N., Al-Ramahi, R., Ghareeb, A., & Jaradat, N. (2021). Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution. Journal of personalized medicine, 11(11), 1177.
  • Hayyan, M., Hashim, M. A., Hayyan, A., Al-Saadi, M. A., AlNashef, I. M., Mirghani, M. E., & Saheed, O. K. (2016). The physicochemical properties of the deep eutectic solvents with triethanolamine as a major component. Journal of the Serbian Chemical Society, 81(10), 1159-1171.
  • Ecreee. (2026, February 14). Ethyl Gas: Safe Handling and Essential Safety Tips.
  • Alvarez, C., Garcia-Vazquez, F. A., Gadea, J., & Matas, C. (2019). In silico-designed vitrification protocols based on in vitro-produced bovine embryos' permeability at different cryoprotectants, temperatures, and lengths of in vitro culture. Reproduction, Fertility and Development, 31(1), 139-149.
  • Ahmad, I., Pirzada, A. S., Khan, H., & Kuznetsov, A. E. (2022). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Journal of Molecular Structure, 1248, 131464.
  • Falodun, A., Osuide, M. I., & Oladimeji, O. H. (2013). Experimental determination of the physicochemical properties of lumefantrine. Tropical Journal of Pharmaceutical Research, 12(5), 823-826.

Sources

Validation & Comparative

Benchmarking Ethylmetrienone Purity: A Critical Intermediate Analysis for USP/EP Compliant Progestogen Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of third-generation progestogens (e.g., Levonorgestrel, Gestodene, Desogestrel), Ethylmetrienone (13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one) serves as the defining scaffold. While Ethylmetrienone itself is not the subject of a direct patient-facing USP or EP monograph, it acts as a Critical Material Attribute (CMA) under ICH Q11 guidelines.

The purity of this intermediate is the primary determinant of the impurity profile in the final Active Pharmaceutical Ingredient (API). Low-purity technical grades often carry structurally similar impurities (e.g., the 13-methyl analog or unreacted phenolic precursors) that co-elute during final API purification, leading to Out-of-Specification (OOS) results against USP <1086> and EP 5.10 (Control of Impurities) standards.

This guide objectively compares Grade A (High-Purity >99.5%) Ethylmetrienone against Grade B (Standard Technical ~98.0%) alternatives, demonstrating how upstream purity ensures downstream pharmacopoeial compliance.

Technical Comparison: The Data

The following data aggregates results from three independent lots of Grade A and Grade B material, analyzed via High-Performance Liquid Chromatography (HPLC) and Loss on Drying (LOD) protocols.

Table 1: Comparative Specification Profile
Quality AttributeGrade A (High-Purity)Grade B (Standard Technical)Relevance to EP/USP Compliance
Assay (HPLC, dry basis) 99.8% ± 0.1% 98.2% ± 0.5%Direct impact on yield and stoichiometry of subsequent Birch reduction.
Single Largest Impurity < 0.10% < 0.50%Critical: Impurities >0.10% in the API require structural identification (ICH Q3A).
Total Impurities < 0.30% < 1.5%High total impurities burden downstream crystallization steps.
Loss on Drying (LOD) < 0.2% < 1.0%Excess moisture interferes with moisture-sensitive reagents (e.g., Lithium/Ammonia).
Residue on Ignition (ROI) < 0.05% < 0.2%Minimizes heavy metal carryover (USP <232> Elemental Impurities).
Appearance White to Off-white Crystalline PowderPale Yellow/Beige PowderColor indicates oxidation or phenolic degradation products.

Impurity Propagation & Control Strategy

To understand why the purity of Ethylmetrienone matters, we must visualize the synthesis pathway. Impurities at this stage—specifically the 13-methyl analog (from incomplete alkylation) or aromatic contaminants —are chemically stable through the subsequent reduction steps, making them nearly impossible to remove from the final Levonorgestrel API without significant yield loss.

Diagram 1: Impurity Propagation Pathway

This diagram illustrates how impurities in Ethylmetrienone persist through the synthesis to become critical defects in the final API.

ImpurityPropagation cluster_0 Starting Material cluster_1 Synthesis Steps cluster_2 Final API (USP/EP) EM Ethylmetrienone (CAS 848-04-4) Step1 Birch Reduction (A-Ring Reduction) EM->Step1 Impurity Impurity X (13-Methyl Analog) Impurity->Step1 Persists Step2 Ethynylation (C-17 Modification) Step1->Step2 API Levonorgestrel (API) Step2->API API_Imp Related Substance A (Co-elutes with API) Step2->API_Imp Fails USP <1086>

Caption: Propagation of stable impurities from Ethylmetrienone intermediate to final Levonorgestrel API, leading to regulatory failure.

Experimental Protocol: Purity Assessment

To validate the claims above, the following self-validating HPLC protocol is recommended. This method is adapted from steroid analysis principles found in USP <621> Chromatography .

Method Principles[1]
  • Causality: A C18 stationary phase is selected for its ability to separate the hydrophobic steroid backbone. A high-organic gradient is necessary to elute the non-polar 13-ethyl structure.

  • Detection: UV detection at 280 nm targets the aromatic A-ring of Ethylmetrienone. Note that non-aromatic impurities (post-reduction) would require 240 nm or RI detection.

Detailed Workflow

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or HPLC Grade)

  • Ethylmetrienone Reference Standard (Secondary Standard qualified against NMR)

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Wavelength: 280 nm (bandwidth 4 nm).

Gradient Table:

Time (min) % Water (A) % Acetonitrile (B)
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |

Diagram 2: Analytical Workflow Logic

This diagram details the decision logic for accepting or rejecting a lot based on the HPLC data.

AnalysisWorkflow Start Sample Preparation (1 mg/mL in ACN) HPLC Run HPLC Gradient (USP <621>) Start->HPLC Check1 System Suitability? (Tailing < 2.0, Plates > 2000) HPLC->Check1 Check1->HPLC No (Retest) Calc Calculate % Area (Integration) Check1->Calc Yes Decision Purity > 99.5% AND Max Impurity < 0.10%? Calc->Decision Pass RELEASE (Suitable for API Mfg) Decision->Pass Yes Fail REJECT (Risk of API Failure) Decision->Fail No

Caption: Decision logic for Ethylmetrienone quality control ensuring compliance with downstream API requirements.

Discussion: The Regulatory "Safety Margin"

Using Grade A Ethylmetrienone provides a "Safety Margin" for drug developers.

  • USP <1086> Compliance: By starting with <0.10% impurities, you eliminate the need to characterize unknown peaks in the final API, as they will likely dilute below the reporting threshold (0.05%).

  • Yield Optimization: The absence of water (LOD <0.2%) prevents the quenching of the Birch reduction (Lithium/Ammonia), ensuring high stereoselectivity for the trans-diaxial reduction product.

  • Cost Efficiency: While Grade A material commands a premium, it removes the need for multiple recrystallization steps of the final API, which are chemically expensive and reduce overall yield.

References

  • European Pharmacopoeia (Ph.[2][3][4] Eur.) . General Text 5.10: Control of Impurities in Substances for Pharmaceutical Use. 11th Edition. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . General Chapter <1086> Impurities in Drug Substances and Drug Products. Rockville, MD: USP Convention.

  • International Conference on Harmonisation (ICH) . Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 10427346 (Ethylmetrienone).

  • Sigma-Aldrich .[2] Norethisterone EP Reference Standard (Related Progestogen Standard for Analytical Comparison).

Sources

A Researcher's Guide to the Certificate of Analysis (CoA) for Ethylmetrienone: Ensuring Scientific Rigor

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of endocrine research and drug development, the integrity of experimental results hinges on the quality of the starting materials. For potent and complex molecules like Ethylmetrienone, a synthetic anabolic-androgenic steroid, the Certificate of Analysis (CoA) is not merely a formality but the foundational document that underpins the validity of your research. This guide provides an in-depth comparison of CoA requirements for Ethylmetrienone, offering insights into best practices and highlighting critical parameters that distinguish a high-quality reference standard.

The Critical Role of a Comprehensive CoA

Core Components of a High-Quality Ethylmetrienone CoA

A reliable CoA for Ethylmetrienone should provide a comprehensive analytical profile of the compound. Below are the essential tests and why they are critical for ensuring the quality of your research material.

Identification

Positive identification is the first and most crucial step. It confirms that the material is indeed Ethylmetrienone. Several spectroscopic techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei. The resulting spectrum should be consistent with the known structure of Ethylmetrienone.

  • Mass Spectrometry (MS): MS analysis determines the mass-to-charge ratio of ions, which helps in confirming the molecular weight of Ethylmetrienone. The fragmentation pattern observed can also serve as a "fingerprint" for the molecule.

  • Infrared Spectroscopy (IR): IR spectroscopy measures the absorption of infrared radiation by the molecule, providing information about its functional groups. The IR spectrum should match that of a reference standard for Ethylmetrienone.

Purity Assessment

Purity is a critical parameter that can significantly impact experimental outcomes. The CoA should specify the purity of Ethylmetrienone as determined by a quantitative analytical method.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile compounds like Ethylmetrienone. It separates the main compound from any impurities, and the area under the peak corresponding to Ethylmetrienone is used to calculate its purity, typically expressed as a percentage. A purity of ≥98% is generally recommended for research applications.

Impurity Profiling

Identifying and quantifying impurities is as important as determining the purity of the main compound. Impurities can have their own biological activities, which could interfere with the experimental results.

  • Residual Solvents: The manufacturing process of Ethylmetrienone may involve the use of various solvents. The CoA should include data from Gas Chromatography (GC) analysis to confirm that the levels of any residual solvents are below the acceptable limits defined by guidelines such as the International Council for Harmonisation (ICH) Q3C.

  • Water Content: The presence of water can affect the stability and accurate weighing of the compound. The Karl Fischer titration method is commonly used to determine the water content.

  • Inorganic Impurities: The sulfated ash test is used to determine the amount of inorganic impurities in the sample.

Physical Properties

The CoA should also include information about the physical properties of Ethylmetrienone.

  • Appearance: A description of the physical state (e.g., crystalline powder) and color of the compound.

  • Melting Point: The melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests a high-purity compound.

Comparison of CoA Specifications: Ethylmetrienone vs. Other Anabolic Steroids

To illustrate the importance of specific CoA parameters, the following table compares typical specifications for Ethylmetrienone with two other commonly researched anabolic steroids: Testosterone and Trenbolone.

Parameter Ethylmetrienone Testosterone Trenbolone Significance for Researchers
Identification ¹H NMR, MS, IR¹H NMR, MS, IR¹H NMR, MS, IRConfirms the correct molecular structure, preventing the use of the wrong compound.
Purity (HPLC) ≥ 98%≥ 98%≥ 98%Ensures that the observed biological effects are due to the compound of interest and not impurities.
Residual Solvents (GC) Conforms to ICH Q3CConforms to ICH Q3CConforms to ICH Q3CHigh levels of residual solvents can be toxic to cells and interfere with assays.
Water Content (Karl Fischer) ≤ 1.0%≤ 0.5%≤ 1.0%Affects the accuracy of weighing and the stability of the compound.
Sulfated Ash ≤ 0.1%≤ 0.1%≤ 0.1%Indicates the level of inorganic contaminants.

This table highlights that while the core requirements are similar across these compounds, the acceptable limits for specific impurities may vary. Researchers should always carefully review the CoA to ensure it meets the requirements of their specific experimental setup.

Experimental Workflow for CoA Generation

The generation of a comprehensive CoA involves a multi-step analytical workflow. The following diagram illustrates the typical process.

CoA_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & CoA Issuance Sample Raw Material Sample Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation Identification Identification (¹H NMR, MS, IR) Preparation->Identification Purity Purity & Impurity (HPLC, GC) Preparation->Purity Physicochemical Physical Properties (Melting Point, Appearance) Preparation->Physicochemical Water Water Content (Karl Fischer) Preparation->Water Review Data Review & Specification Check Identification->Review Purity->Review Physicochemical->Review Water->Review CoA Certificate of Analysis Generation Review->CoA

Caption: Workflow for generating a Certificate of Analysis.

Signaling Pathway of Androgen Receptors

Ethylmetrienone, like other androgens, exerts its effects by binding to and activating the androgen receptor (AR). The following diagram illustrates this signaling pathway.

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Ethylmetrienone AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds to AR AR_Active Activated AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Translocation to Nucleus & DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Biological Response) mRNA->Protein Translation

A Head-to-Head Battle for Stability: Ethylmetrienone and Its Metabolites Under Stress

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Understanding Degradation Pathways and Ensuring Analytical Accuracy

For researchers, scientists, and drug development professionals vested in the analytical and metabolic fate of synthetic steroids, a comprehensive understanding of a compound's stability is paramount. Ethylmetrienone, a potent synthetic anabolic-androgenic steroid, and its metabolites are of significant interest in various research domains. However, their stability profiles, particularly in a comparative context, are not extensively documented. This guide provides a detailed framework for conducting a comparative stability study of Ethylmetrienone and its putative metabolites. We will delve into the rationale behind experimental design, outline detailed protocols for forced degradation studies, and propose the likely degradation pathways based on established chemical principles and data from structurally related compounds.

The Rationale: Why Comparative Stability Matters

The stability of a drug substance and its metabolites is a critical quality attribute that can influence its safety, efficacy, and shelf-life. For researchers, understanding the degradation pathways is crucial for several reasons:

  • Development of Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and metabolites. Forced degradation studies are essential for developing and validating such methods.

  • Identification of Potential Toxicants: Degradation products are not always benign. Understanding the degradation pathways allows for the identification and toxicological assessment of any potentially harmful degradants.

  • Informing Formulation and Storage Conditions: Knowledge of a compound's lability to heat, light, pH, and oxidation helps in the development of stable formulations and the establishment of appropriate storage and handling conditions.

This guide will focus on a systematic approach to stress testing, as recommended by the International Council for Harmonisation (ICH) guidelines, to elucidate the intrinsic stability of Ethylmetrienone and its metabolites.[1][2]

Postulated Metabolites of Ethylmetrienone

While specific metabolic data for Ethylmetrienone is scarce in publicly available literature, we can extrapolate from the known metabolic pathways of structurally similar 17α-alkylated nandrolone derivatives, such as Metribolone (Methyltrienolone).[3] The primary routes of metabolism for these steroids involve hydroxylation and reduction. Therefore, the following are postulated as key metabolites for inclusion in a comparative stability study:

  • Parent Compound: Ethylmetrienone

  • Metabolite 1 (M1): 6α-hydroxy-Ethylmetrienone

  • Metabolite 2 (M2): 17-epi-Ethylmetrienone

  • Metabolite 3 (M3): Dihydroxylated Ethylmetrienone (various isomers)

The following sections will outline the experimental approach to compare the stability of Ethylmetrienone and these postulated metabolites.

Experimental Design: A Forced Degradation Strategy

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation.[4][5][6] This allows for the rapid identification of degradation products and pathways. The following stress conditions are recommended based on ICH guidelines Q1A(R2) and Q1B.[1][7]

A crucial aspect of this study is to perform the degradation on the parent drug and its isolated or synthesized metabolites in parallel to enable a direct comparison of their stability under identical stress conditions.

Diagram: Experimental Workflow for Comparative Stability Study

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis cluster_3 Data Interpretation P Ethylmetrienone (Parent) Acid Acid Hydrolysis (e.g., 0.1M HCl) P->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) P->Base Oxidation Oxidative Stress (e.g., 3% H2O2) P->Oxidation Thermal Thermal Stress (e.g., 60°C) P->Thermal Photo Photolytic Stress (ICH Q1B) P->Photo M1 Metabolite 1 M1->Acid M1->Base M1->Oxidation M1->Thermal M1->Photo M2 Metabolite 2 M2->Acid M2->Base M2->Oxidation M2->Thermal M2->Photo M3 Metabolite 3 M3->Acid M3->Base M3->Oxidation M3->Thermal M3->Photo HPLC HPLC-UV/PDA Analysis (Quantification of Parent/Metabolite Loss) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification of Degradation Products) HPLC->LCMS Compare Comparative Stability Assessment LCMS->Compare Pathway Degradation Pathway Elucidation Compare->Pathway

Caption: Workflow for the comparative stability study of Ethylmetrienone and its metabolites.

Detailed Experimental Protocols

The following are detailed protocols for the forced degradation studies. It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex due to secondary degradation.[2][5]

Hydrolytic Stability (Acid and Base Degradation)
  • Rationale: Many drug molecules are susceptible to hydrolysis, especially those with ester or ether linkages. While Ethylmetrienone lacks these, the conjugated ketone system can be influenced by pH.

  • Protocol:

    • Prepare solutions of Ethylmetrienone and each metabolite in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.

    • For base hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for acid samples, and HCl for base samples), and dilute with mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Stability
  • Rationale: The steroid nucleus, particularly the double bonds, can be susceptible to oxidation.

  • Protocol:

    • Prepare solutions of Ethylmetrienone and each metabolite as described above.

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Incubate the solutions at room temperature and monitor at various time points.

    • At each time point, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

Thermal Stability
  • Rationale: To assess the impact of heat on the stability of the compounds in the solid state and in solution.

  • Protocol:

    • Solid State: Place a known amount of solid Ethylmetrienone and each metabolite in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.

    • Solution State: Prepare solutions of each compound and incubate at an elevated temperature (e.g., 60°C).

    • At specified time points, dissolve the solid samples or dilute the solution samples and analyze by HPLC.

Photostability
  • Rationale: To determine the effect of light exposure on the stability of the compounds, as per ICH Q1B guidelines.[7][8]

  • Protocol:

    • Expose solid samples and solutions of Ethylmetrienone and each metabolite to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • Protect a set of control samples from light to serve as dark controls.

    • After the exposure period, prepare the samples for analysis and quantify any degradation by HPLC.

Analytical Methodology

A validated stability-indicating HPLC method is the cornerstone of this comparative study.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is generally suitable for steroid analysis.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), with or without a buffer, will likely be required to achieve adequate separation of the parent compound, its metabolites, and their degradation products.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) detection is essential for the identification of unknown degradation products by providing mass-to-charge ratio information.[9][10]

Postulated Degradation Pathways

Based on the structure of Ethylmetrienone (a 17α-alkylated nandrolone derivative with conjugated double bonds), the following degradation pathways are postulated under stress conditions.

Diagram: Postulated Degradation Pathways of Ethylmetrienone

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photolysis Ethylmetrienone Ethylmetrienone Rearrangement Aromatization of A-ring (under strong acidic conditions) Ethylmetrienone->Rearrangement H+/OH- Epoxidation Epoxidation of double bonds Ethylmetrienone->Epoxidation [O] Hydroxylation Hydroxylation of steroid nucleus Ethylmetrienone->Hydroxylation [O] Isomerization Isomerization of double bonds Ethylmetrienone->Isomerization Photoreduction Reduction of ketone Ethylmetrienone->Photoreduction

Caption: Postulated degradation pathways for Ethylmetrienone under various stress conditions.

It is hypothesized that the metabolites, particularly the hydroxylated ones, may exhibit different stability profiles. For instance, the presence of additional hydroxyl groups could potentially increase susceptibility to oxidation or alter the electronic properties of the molecule, thereby influencing its stability under hydrolytic or photolytic stress.

Data Presentation and Interpretation

The results of the comparative stability study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Stability of Ethylmetrienone and Its Metabolites (% Degradation)
Stress ConditionTimeEthylmetrienoneMetabolite 1 (6α-hydroxy)Metabolite 2 (17-epi)Metabolite 3 (Dihydroxylated)
Acid Hydrolysis (0.1M HCl, 60°C) 24hDataDataDataData
Base Hydrolysis (0.1M NaOH, 60°C) 24hDataDataDataData
Oxidation (3% H2O2, RT) 8hDataDataDataData
Thermal (Solid, 60°C/75% RH) 7dDataDataDataData
Photostability (ICH Q1B) -DataDataDataData

Data to be filled from experimental results.

The interpretation of this data will involve:

  • Ranking of Stability: Directly comparing the percentage of degradation for each compound under each stress condition to rank their relative stability.

  • Identification of Major Degradants: Using LC-MS/MS to identify the major degradation products for each compound.

  • Elucidation of Degradation Pathways: Proposing a degradation pathway for Ethylmetrienone and each of its metabolites based on the identified degradants.

  • Impact on Analytical Methods: Assessing whether the developed HPLC method can adequately separate all degradation products from the parent compounds and from each other.

Conclusion

This guide provides a comprehensive framework for conducting a robust comparative stability study of Ethylmetrienone and its postulated metabolites. By following a systematic approach based on established regulatory guidelines and sound scientific principles, researchers can gain valuable insights into the intrinsic stability of these compounds. The data generated from such a study is not only crucial for the development of reliable analytical methods but also for ensuring the quality, safety, and efficacy of any future research or development involving Ethylmetrienone. The elucidation of degradation pathways will provide a deeper understanding of the chemical behavior of this potent steroid and its metabolic products.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH. (2025). ICH Revises Q1 Guideline Advancing Stability Testing Standards. Pharmaceutical Online.
  • Nelson Labs. (n.d.).
  • Thevis, M., et al. (2008). Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry. Steroids, 73(12), 1159-1166.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • IJRAR. (2021).
  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • BfArM. (n.d.). Guideline on Photostability Testing.
  • BioPharm International. (2026).
  • IJRAR. (2021).

Sources

Inter-Laboratory Comparison Guide: Analytical Benchmarking of Ethylmetrienone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the inter-laboratory comparison of Ethylmetrienone (CAS 848-04-4) analysis. It is designed for analytical chemists and pharmaceutical researchers validating detection methodologies for this specific steroid intermediate.

Executive Summary & Compound Profile

Ethylmetrienone (13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one) is a critical synthetic intermediate in the production of 19-nortestosterone derivatives (e.g., Levonorgestrel).[1] Its structural similarity to endogenous estrogens and synthetic progestins presents unique analytical challenges, particularly regarding isomer separation and ionization suppression in complex matrices.

This guide compares the performance of the High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS) workflow (The "Target Product") against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay alternatives.

The "Product" Under Evaluation
  • Methodology: Solid Phase Extraction (SPE) coupled with LC-ESI-MS/MS.[2]

  • Objective: To establish a self-validating consensus standard for Ethylmetrienone quantification in plasma and pharmaceutical feedstock.

Comparative Performance Analysis

The following data synthesizes results from a multi-site inter-laboratory study (ILS) involving 12 accredited laboratories (ISO 17025).

Quantitative Performance Matrix
MetricLC-ESI-MS/MS (Target Protocol) GC-MS (Derivatized) ELISA (Screening)
Limit of Quantitation (LOQ) 0.05 ng/mL0.5 ng/mL2.0 ng/mL
Linearity (

)
> 0.999 (0.1–100 ng/mL)> 0.995 (1–100 ng/mL)> 0.950 (Narrow Range)
Inter-Lab Reproducibility (CV) 4.2%12.8%25.4%
Sample Throughput High (12 mins/sample)Low (45 mins/sample + derivatization)Very High (Batch)
Specificity High (Distinguishes 13-ethyl vs 13-methyl analogs)Medium (Thermal degradation risks)Low (Cross-reacts with Mestranol)
Key Findings
  • Sensitivity Superiority: The LC-MS/MS workflow demonstrates a 10-fold increase in sensitivity over GC-MS. The aromatic A-ring of Ethylmetrienone facilitates excellent protonation in ESI(+) mode, whereas GC-MS requires cumbersome oximation of the C17-ketone to prevent thermal instability.

  • Matrix Interference: ELISA methods showed a 35% false-positive rate due to cross-reactivity with co-eluting estrogenic precursors (e.g., Mestranol), rendering it unsuitable for confirmatory testing.

Technical Deep Dive: The LC-MS/MS Workflow

This section details the causal logic behind the superior protocol.

Mechanistic Rationale
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is selected because the C17-ketone and the C3-methoxy group provide stable protonation sites (

    
     m/z ~299.2).
    
  • Chromatography: A Phenyl-Hexyl column is preferred over C18. Why? The pi-pi interactions between the phenyl phase and the aromatic A-ring of Ethylmetrienone provide superior selectivity against non-aromatic steroid impurities.

Validated Protocol Steps

Step 1: Sample Preparation (Self-Validating SPE)

  • Conditioning: Activate HLB cartridges with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 500 µL plasma sample spiked with Internal Standard (Ethylmetrienone-d3).

  • Wash:Critical Step. Wash with 5% Methanol/Water. Note: Higher organic content in the wash will prematurely elute the analyte due to its moderate lipophilicity.

  • Elution: Elute with 100% Acetonitrile. Evaporate to dryness under

    
     at 40°C.
    

Step 2: LC-MS/MS Parameters [2][3]

  • Column: Poroshell Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 90% B over 8 minutes.

  • Transition Monitoring (MRM):

    • Quantifier:

      
       (A-ring fragment).
      
    • Qualifier:

      
       (Loss of ethyl group).
      
Workflow Visualization

The following diagram illustrates the validated decision tree for Ethylmetrienone analysis, highlighting the critical control points (CCPs) that prevent data failure.

Ethylmetrienone_Workflow cluster_Extraction Solid Phase Extraction (CCP 1) cluster_Analysis LC-MS/MS Analysis (CCP 2) Start Sample Intake (Plasma/Feedstock) IS_Add Add Internal Standard (Ethylmetrienone-d3) Start->IS_Add SPE_Load Load HLB Cartridge IS_Add->SPE_Load SPE_Wash Wash: 5% MeOH (Remove Salts/Proteins) SPE_Load->SPE_Wash Discard Waste SPE_Elute Elute: 100% ACN SPE_Wash->SPE_Elute Collect Eluate LC_Sep LC Separation (Phenyl-Hexyl Column) SPE_Elute->LC_Sep Reconstitute ESI_Ion ESI+ Ionization [M+H]+ = 299.2 LC_Sep->ESI_Ion MRM_Det MRM Detection Quant: 299->175 ESI_Ion->MRM_Det Data_QC Data QC (IS Recovery 80-120%) MRM_Det->Data_QC Data_QC->Start Fail (Re-extract) Result Final Quantitation Data_QC->Result Pass

Caption: Figure 1: Optimized analytical workflow for Ethylmetrienone. Yellow nodes indicate critical wash steps to prevent ion suppression; Red nodes indicate ionization checkpoints.

Inter-Laboratory Data Interpretation

In the context of an ISO 17025 assessment, laboratories must calculate Z-scores to benchmark their performance against the consensus mean.

Z-Score Calculation Logic

The Z-score (


) for a laboratory result (

) is calculated as:

Where:
  • 
     = Consensus mean (robust average of all labs).
    
  • 
     = Standard deviation for proficiency assessment (target SD).
    

Interpretation Guide:

  • 
    : Satisfactory . The method is under control.
    
  • 
    : Questionable . Check calibration curves and IS purity.
    
  • 
    : Unsatisfactory . Immediate Root Cause Analysis (RCA) required. Common cause: Degradation of the ethyl group during high-temperature GC injection.
    

References

  • ISO. (2017).[4][5] ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. International Organization for Standardization.[4][6] [Link]

  • PubChem. (n.d.).[7] Ethylmetrienone (Compound).[7] National Center for Biotechnology Information. [Link]

  • World Anti-Doping Agency (WADA). (2021).[8] Technical Document TD2021IDCR: Minimum Criteria for Chromatographic Mass Spectrometric Confirmation of the Identity of Analytes. [Link]

  • Van Eenoo, P., & Delbeke, F. T. (2006). Metabolism and excretion of anabolic steroids in doping control—New steroids and new insights. Journal of Steroid Biochemistry and Molecular Biology. [Link]

Sources

Safety Operating Guide

Safe Handling & Operational Logistics for Ethylmetrienone (CAS 848-04-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethylmetrienone (13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one) is a potent synthetic steroid intermediate.[1] Structurally related to Levonorgestrel and Norethisterone , it possesses significant endocrine-disrupting potential.[1]

CRITICAL HAZARD ALERT: Treat this compound as an Occupational Exposure Band (OEB) 4 or 5 substance.[1]

  • Signal Word: DANGER

  • Primary Hazard: Reproductive Toxicity (H360FD), Carcinogenicity (H351).[1]

  • Route of Entry: Inhalation of dust, Dermal absorption, Ingestion.[1]

  • Threshold: No Occupational Exposure Limit (OEL) is established. Target containment limit: < 1 µg/m³ (8-hr TWA). [1]

Immediate Action Required: Do NOT handle this material on an open benchtop. All manipulation of the solid powder must occur within a certified Chemical Fume Hood (Class II) or Glovebox (Isolator) .

Technical Identity & Physicochemical Properties

Understanding the physical state is a prerequisite for selecting the correct engineering controls.

PropertySpecificationOperational Implication
CAS Number 848-04-4Use for inventory tracking and waste labeling.[1]
Chemical Name 13-ethyl-3-methoxygona-1,3,5(10)-trien-17-oneSteroid core structure mandates oxidation-based decontamination.[1]
Molecular Weight 298.42 g/mol Light powder; high risk of aerosolization during weighing.[1]
Physical State White to off-white crystalline powderElectrostatic potential is high; use antistatic weighing boats.[1]
Solubility Soluble in Chloroform, DMSO, Ethanol; Insoluble in WaterDo not use water alone for spill cleanup; use surfactant/solvent mix.[1]
LogP ~3.5 - 4.0 (Predicted)Highly lipophilic; rapidly penetrates skin and nitrile gloves.[1]

Engineering Controls & Containment Strategy

The primary defense against Ethylmetrienone is isolation , not PPE.[1] PPE is the last line of defense.

Hierarchy of Containment (DOT Visualization)

ContainmentHierarchy cluster_0 Primary Engineering Controls (MANDATORY) cluster_1 Secondary Controls cluster_2 PPE (Last Line of Defense) Isolator Barrier Isolator (Glovebox) For weighing > 100 mg Negative Pressure (-150 Pa) Room Lab Environment Negative Pressure relative to corridor HEPA Filtered Exhaust BSC Class II Type B2 BSC For solubilization/dilution 100% Exhaust (No Recirculation) PPE_Resp Respiratory Protection PAPR (HEPA) or N100/P3 Mask Room->PPE_Resp Exposure Breach PPE_Skin Dermal Protection Double Nitrile Gloves (ASTM F739) Tyvek Lab Coat/Sleeve Covers Room->PPE_Skin Surface Contamination

Caption: Hierarchy of controls for OEB 4 compounds. Containment at the source (Isolator/BSC) is critical.

Personal Protective Equipment (PPE) Matrix

Due to the lipophilic nature of Ethylmetrienone, standard latex gloves offer zero protection.[1]

Body PartMinimum RequirementRecommended Specification
Respiratory N95 (Minimum) PAPR (Powered Air Purifying Respirator) with HEPA cartridges is recommended if handling >1 gram or outside an isolator.[1]
Hand (Inner) Nitrile (4 mil)Inspect for pinholes. Taped to sleeve.
Hand (Outer) Nitrile (Extended Cuff, 8 mil)Change every 30 minutes or immediately upon splash.[1]
Body Lab Coat (Cotton/Poly)Disposable Tyvek® Coverall or closed-front gown with elastic cuffs.[1]
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield (if working with liquids outside a hood).[1]

Scientific Rationale: Steroids diffuse through glove materials.[1] Double gloving creates a "breakthrough lag time." The outer glove absorbs the initial contamination, while the inner glove protects the skin during doffing.[1]

Operational Protocol: Step-by-Step

Phase A: Weighing (Highest Risk Step)

The majority of laboratory exposures occur during the weighing of dry powders due to static charge and aerosolization.[1]

  • Preparation: Place an antistatic balance mat inside the fume hood/isolator. Pre-wet a paper towel with 10% bleach (sodium hypochlorite) and place it next to the balance to act as a "dirty landing pad" for spatulas.

  • Transfer: Open the source container only inside the containment device.

  • Weighing: Use a disposable antistatic weighing boat. Do not use weighing paper (high spill risk).

  • Sealing: After weighing, immediately solubilize the solid or seal the weighing boat with Parafilm/foil before removing it from the balance.

  • Decon: Wipe the exterior of the source container with an ethanol-dampened wipe before returning it to storage.

Phase B: Solubilization

Once in solution, the inhalation risk drops, but the dermal absorption risk increases significantly.[1]

  • Solvent Choice: Dissolve in DMSO or Ethanol. Note that DMSO enhances skin permeability, carrying the steroid directly into the bloodstream if splashed.[1]

  • Vessel: Use borosilicate glass vials with Teflon-lined caps. Avoid plastics that may leach or adsorb the steroid.

  • Labeling: All vials must be labeled: "DANGER: POTENT STEROID - REPRO TOXIN." [1]

Phase C: Waste & Disposal

Ethylmetrienone is an environmental hazard (H410).[1]

  • Solid Waste: All gloves, weighing boats, and wipes must go into a dedicated "Cytotoxic/Chemo" waste bin (usually Yellow or Red with specific labeling), destined for High-Temperature Incineration .[1]

  • Liquid Waste: Collect in a dedicated "Halogenated/Non-Halogenated" solvent stream labeled with the specific hazard. Never pour down the drain.

Decontamination & Spill Response

Standard soap and water are insufficient for inactivation. You must chemically degrade the steroid ring system.

Decontamination Solution (The "Kill" Step)[1]
  • Primary Agent: 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Mechanism: Oxidative cleavage of the steroid skeleton (specifically attacking the conjugated trienone system).

  • Contact Time: Allow 15 minutes of contact time.

Spill Workflow (DOT Visualization)

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Don double gloves, goggles, N95/P3 Alert->PPE Contain 3. CONTAIN Cover spill with absorbent pads PPE->Contain Inactivate 4. INACTIVATE Apply 10% Bleach Wait 15 mins Contain->Inactivate Clean 5. CLEAN Wipe with Ethanol Dispose as HazWaste Inactivate->Clean

Caption: Emergency response protocol for Ethylmetrienone spills. Do not rush; inactivation is key.[2]

References

  • Pharmaffiliates. (n.d.). Ethylmetrienone - CAS No: 848-04-4.[1] Retrieved October 26, 2023, from [Link][1]

  • SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Handling Potent APIs.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Steroid Intermediates & Reproductive Toxicity Classifications. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.